Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Dehydronitrendipine structure
Product Name:Dehydronitrendipine
Numero CAS:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Update Time:2024-11-26

Dehydronitrendipine Proprietà chimiche e fisiche

Nomi e identificatori

    • Dehydronitrendipine
    • 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
    • Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • BAY-m 4786
    • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
    • 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
    • Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
    • Chiave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 6
  • Complessità: 534
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 15
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 59-61 ºC
  • Solubilità: Quasi insolubile (0,061 g/l) (25°C),

Dehydronitrendipine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N0905005
Dehydronitrendipine
89267-41-4 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
TRC
D229990-10mg
Dehydronitrendipine
89267-41-4
10mg
$ 63.00 2023-09-08
TRC
D229990-50mg
Dehydronitrendipine
89267-41-4
50mg
$ 265.00 2023-09-08
TRC
D229990-100mg
Dehydronitrendipine
89267-41-4
100mg
$487.00 2023-05-18
TRC
D229990-250mg
Dehydronitrendipine
89267-41-4
250mg
$973.00 2023-05-18
Biosynth
ID57949-10 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
10mg
$63.60 2023-01-04
Biosynth
ID57949-25 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
25mg
$127.00 2023-01-04
Biosynth
ID57949-50 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
50mg
$191.00 2023-01-04
Biosynth
ID57949-100 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
100MG
$636.00 2023-01-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N0905005
89267-41-4
¥1556.7 2023-01-14

Dehydronitrendipine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Methanol ;  8 h
Riferimento
Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex
Jori, Nadir; Quispe, Patricia A.; Islas, Maria S.; Piro, Oscar E.; Echeverria, Gustavo A.; et al, Journal of Molecular Structure, 2019, 1177, 199-203

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid ,  Acetonitrile ;  15 °C
Riferimento
Photoinduced Aromatization of Dihydropyridines
Lu, Zheng; Yang, Yong-Qing; Li, Hong-Xia, Synthesis, 2016, 48(23), 4221-4227

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ;  rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  pH 7
Riferimento
A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
Riferimento
Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450
Boecker, Ronald H.; Guengerich, F. Peter, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tempo ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Acetic acid ,  Acetonitrile ;  45 min, rt
Riferimento
An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines
Lou, Bin-Hui; Chen, Shu-Bin; Wang, Jian; Chen, Ying; Li, Jing-Hua, Journal of Chemical Research, 2013, 37(7), 409-412

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ;  1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
Riferimento
An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Tetrahedron, 2008, 64(24), 5649-5656

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Methanol ;  rt
Riferimento
Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines
Fasani, Elisa; Fagnoni, Maurizio; Dondi, Daniele; Albini, Angelo, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Lead tetraacetate Solvents: Dichloromethane ;  15 min, rt; 60 min, rt
Riferimento
Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate
Litvic, Mladen; Cepanec, Ivica; Filipan, Mirela; Kos, Karmen; Bartolincic, Anamarija; et al, Heterocycles, 2005, 65(1), 23-35

Metodo di produzione 9

Condizioni di reazione
Riferimento
A polarographic study of the photodegradation of nitrendipine
Squella, J. A.; Zanocco, A.; Perna, S.; Nunez-Vergara, L. J., Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

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